REACTION_CXSMILES
|
[C:1](=[O:12])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])[NH2:2].[C:13](Cl)(Cl)=[O:14]>CCCCCCCCCCCCCCCCCCCNC=O.ClC1C=CC=CC=1>[CH2:10]([CH:5]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][O:3][C:1]([N:2]=[C:13]=[O:14])=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
138.6 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC(CCCC)CC)=O
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
methylstearylformamide
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCCCCCCCNC=O
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 1 hour at 130° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the gas outlet stream being passed through a reflux condenser
|
Type
|
CUSTOM
|
Details
|
was heaLed to 120° C.
|
Type
|
DISTILLATION
|
Details
|
Subsequent distillation
|
Reaction Time |
3.25 h |
Name
|
2-ethylhexyloxycarbonyl isocyanate
|
Type
|
product
|
Smiles
|
C(C)C(COC(=O)N=C=O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |